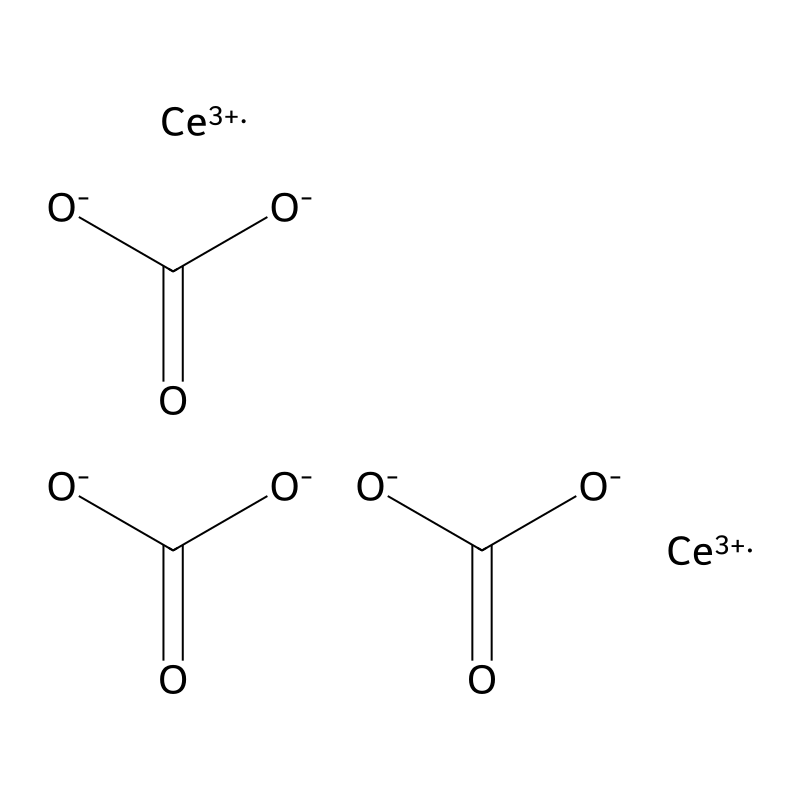

Cerium(III) carbonate

C3Ce2O9

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C3Ce2O9

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cerium(III) carbonate, also known as cerium tricarbonate or cerous carbonate, is a chemical compound with the formula . It appears as a white solid that is insoluble in water but can dissolve in dilute mineral acids. This compound is not found in its pure form in nature; instead, it occurs in cerium-bearing minerals such as bastnäsite and monazite, which are significant sources of rare earth elements. Cerium(III) carbonate is characterized by its ability to release cerium ions in solution, which play crucial roles in various chemical and biological processes .

Cerium ions () released from cerium(III) carbonate exhibit various biological activities:

- Antioxidant Properties: Cerium ions can scavenge reactive oxygen species, thereby reducing oxidative stress in biological systems.

- Catalytic Activity: They serve as catalysts in several bio

Cerium(III) carbonate can be synthesized through several methods:

- Precipitation Method:

- Involves reacting cerium(III) nitrate with sodium carbonate in an aqueous solution at room temperature. The resulting precipitate is filtered, washed, and dried.

- Non-Aqueous Synthesis:

- Utilizes 1,1’-carbonyldiimidazole and imidazole in a nonaqueous solvent such as acetone, allowing for the synthesis of cerium carbonate particles without heating.

- Industrial Production:

Research has shown that cerium(III) carbonate interacts with various substances, particularly in environmental chemistry. For instance, studies indicate that it forms complexes with phosphate ions, enhancing the removal of phosphates from aqueous solutions through inner-sphere complexation mechanisms . These interactions are crucial for developing materials aimed at environmental cleanup.

Several compounds share similarities with cerium(III) carbonate, particularly within the realm of rare earth carbonates. Here are some notable examples:

| Compound | Chemical Formula | Solubility | Unique Features |

|---|---|---|---|

| Lanthanum Carbonate | Insoluble in water | Used in ceramics and catalysis | |

| Neodymium Carbonate | Insoluble in water | Exhibits unique magnetic properties | |

| Praseodymium Carbonate | Insoluble in water | Utilized in glass and ceramics | |

| Yttrium Carbonate | Insoluble in water | Important for phosphors and superconductors |

Uniqueness of Cerium(III) Carbonate

Cerium(III) carbonate stands out due to its dual oxidation states ( and ), which allows it to participate actively in redox reactions. Its ability to scavenge reactive oxygen species makes it particularly valuable for applications requiring antioxidant properties. Additionally, its role in environmental remediation highlights its significance beyond traditional uses associated with rare earth elements .

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal synthesis represents one of the most versatile and well-established methodologies for producing cerium(III) carbonate-based materials with controlled morphological and structural properties. The process typically involves treating cerium precursors under elevated temperature and pressure conditions in aqueous or organic media, enabling precise control over crystallite formation and growth mechanisms.

Research conducted by Tok et al. demonstrated that hydrothermal synthesis of cerium oxide nano-particles can be effectively achieved through cerium hydroxide and ceria acetate precursors at 250°C for durations ranging from 6 to 24 hours. The study revealed that both precursor systems produced crystalline ceria nano-particles after 6 hours of hydrothermal treatment, with average crystallite sizes of 6 nanometers for the hydroxide system and 15 nanometers for the acetate system. The acetate precursor system exhibited superior crystallinity and morphology compared to the hydroxide system, suggesting that precursor selection significantly influences final product characteristics.

The hydrothermal transformation process involves complex phase evolution mechanisms where cerium carbonate precursors undergo systematic structural modifications. Recent investigations have shown that cerium carbonate hydrate transforms through intermediate phases including cerium hydroxycarbonate before ultimately forming cerium oxide. The presence of hydrogen peroxide plays a crucial role in facilitating oxidation-induced phase transformations from original cerium precursors to cerium oxide precursors, accompanied by the evolution of porous structures.

Solvothermal approaches utilizing deep eutectic solvents have emerged as particularly promising alternatives to conventional hydrothermal methods. Research by Cooper et al. demonstrated that cerium oxide nanostructures could be synthesized using reline, a deep eutectic solvent composed of choline chloride and urea, under significantly milder conditions than traditional hydrothermal routes. This approach achieved one-dimensional ceria structures at temperatures as low as 80°C, representing one of the least energy-intensive synthetic routes reported for such materials.

The mechanism underlying solvothermal synthesis in deep eutectic solvents involves the formation of cerium oxycarbonate intermediates that subsequently calcine to form cerium oxide. Neutron diffraction analysis revealed that the deep eutectic solvent functions as a latent supramolecular catalyst, where solvent-driven pre-organization of reactants significantly increases reaction rates. Temperature control remains critical, as reactions conducted at 80°C require extended treatment times of up to 10 hours for completion, while higher temperatures accelerate the process.

Room-Temperature Precipitation Techniques Using Novel Precursors

Room-temperature precipitation methods have gained considerable attention for cerium(III) carbonate synthesis due to their energy efficiency and scalability advantages. These approaches eliminate the need for elevated temperatures while maintaining excellent control over particle morphology and size distribution through judicious selection of precipitating agents and reaction conditions.

A groundbreaking methodology developed by Kim et al. employs 1,1′-carbonyldiimidazole and imidazole in acetone as novel precipitating agents for room-temperature synthesis of cerium carbonate particles. This homogeneous precipitation method offers precise control over particle morphology by adjusting the amounts of carbonyldiimidazole, imidazole, and water in the reaction mixture. The decomposition rate of carbonyldiimidazole can be controlled through water content, enabling systematic modulation of precipitation kinetics.

The novel precipitation technique produces cerium carbonate particles with distinctive morphologies including plate-like, flying-saucer-like, and macaron-shaped structures spanning sizes from 180 nanometers to 13 micrometers. These diverse morphologies result from controlled decomposition of carbonyldiimidazole, which generates carbon dioxide that participates directly in carbonate formation while also providing mechanical stirring effects that enhance reaction homogeneity.

Mechanistic studies indicate that carbonyldiimidazole decomposition produces carbon dioxide and imidazole derivatives that react with cerium ions to form carbonate precipitates. The addition of water accelerates carbonyldiimidazole decomposition, leading to faster carbon dioxide generation and modified precipitation kinetics. Interestingly, direct synthesis of spherical cerium oxide nanoparticles measuring approximately 130 nanometers becomes possible by reducing carbonyldiimidazole quantities and shortening mixing times.

Traditional urea-based precipitation methods, while widely employed, require heating to achieve appropriate urea decomposition rates for carbonate ion generation. The carbonyldiimidazole approach circumvents this limitation by providing controllable carbonate ion release at ambient temperatures. This advancement represents a significant improvement in process efficiency and energy consumption for large-scale cerium carbonate production.

Comparative analysis reveals that carbonyldiimidazole-synthesized cerium oxide nanoparticles exhibit superior reactive oxygen species scavenging properties compared to materials obtained through conventional calcination routes. This enhanced performance suggests that room-temperature synthesis pathways preserve beneficial surface characteristics that may be altered during high-temperature processing.

Biogenic Synthesis via Microbial-Mediated Precipitation

Biogenic synthesis approaches represent an emerging and environmentally sustainable methodology for cerium carbonate production, utilizing microbial processes to control precipitation and crystal formation. These biotechnological methods offer unique advantages including mild reaction conditions, reduced chemical waste, and potential for simultaneous environmental remediation applications.

Research by recent investigators has demonstrated the efficacy of Sporosarcina pasteurii bacteria in microbial-mediated cerium carbonate precipitation processes. This gram-positive bacterium possesses urease enzyme activity that hydrolyzes urea to generate carbonate ions, creating localized supersaturation conditions favorable for cerium carbonate nucleation and growth. The bacterial concentration significantly influences precipitation efficiency and final product characteristics.

Scanning electron microscopy analysis reveals that microbial-mediated precipitation produces cerium carbonate with spherical and rod-like morphologies measuring approximately 112 nanometers. X-ray diffraction and Fourier-transform infrared spectroscopy confirm the formation of high-purity crystalline cerium carbonate hydroxide with surface-bound hydroxyl groups and carbonate ions. This structural arrangement indicates successful cerium incorporation and demonstrates the potential for precise compositional control through biological processes.

The microbial synthesis process exhibits remarkable versatility in simultaneous heavy metal remediation applications. Studies demonstrate optimal removal efficiencies of 99% for chromium, 99% for lead, and 68% for copper within 80 minutes using specific bacterial concentrations and adsorbent dosages. Adsorption kinetics follow pseudo-second-order models, while equilibrium data conform to Langmuir isotherm behavior, indicating favorable thermodynamic parameters with spontaneous and exothermic characteristics.

Fungal biorecovery systems offer alternative biogenic pathways for cerium carbonate synthesis using biomass-free spent culture media. Research with Aspergillus niger and Neurospora crassa demonstrates that spent culture media containing precipitant ligands can achieve greater than 99% cerium recovery from solution. These systems produce cerium carbonate biominerals with distinctive morphologies ranging from irregularly-shaped nanoparticles measuring 0.5 to 2 micrometers to amorphous structures.

The fungal approach utilizes naturally occurring organic acids and metabolites as precipitating agents. Neurospora crassa generates carbonate ions through ureolysis of supplied urea, while Aspergillus niger produces oxalate ions that can subsequently transform to carbonate forms. Thermogravimetric analysis confirms that biogenic cerium carbonates can be successfully converted to cerium oxide through thermal decomposition, maintaining the potential for conventional downstream processing.

Fourier-transform infrared spectroscopy with multivariate analysis enables classification of biogenic cerium carbonate biominerals according to cerium concentration and purity levels. Higher cerium concentrations during precipitation correlate with improved biomineral purity, suggesting that process optimization can enhance product quality. This biotechnological approach demonstrates significant potential for sustainable cerium recovery and nanomaterial synthesis applications.

Polymorph-Specific Crystallization Pathways

Polymorph control in cerium carbonate synthesis represents a sophisticated approach for tailoring material properties through selective crystallization pathways. Different polymorphic forms of cerium carbonate exhibit distinct structural arrangements, thermal stability, and transformation behaviors that significantly influence their suitability for specific applications.

Comprehensive investigations by recent researchers have identified two primary polymorphic forms of cerium carbonate: cerium carbonate octahydrate and cerium carbonate hydroxide. The relative stability relationship indicates that cerium carbonate hydroxide demonstrates greater thermodynamic stability compared to cerium carbonate octahydrate under ambient conditions. This stability difference influences crystallization behavior and determines which polymorph preferentially forms under specific synthesis conditions.

Semibatch reactive crystallization experiments using cerium chloride and sodium carbonate as reactants reveal that temperature and reactant concentration significantly control polymorph formation. Pure cerium carbonate octahydrate forms at lower temperatures with dilute cerium chloride solutions, while pure cerium carbonate hydroxide crystallizes at elevated temperatures or higher concentrations. Intermediate conditions produce concomitant polymorphism containing both forms.

The morphological characteristics of different polymorphs exhibit remarkable diversity depending on crystallization conditions. Semibatch reactive crystallization produces rod-like forms, short rod-like forms, and plate-like aggregations, while hydrothermal reactive crystallization yields regular intercrescence and regular spindle morphologies. These morphological variations reflect differences in nucleation kinetics and crystal growth mechanisms under different processing conditions.

In-situ monitoring using Raman spectroscopy and focused beam reflection measurement instruments provides real-time insight into nucleation and growth processes during polymorph formation. These analytical techniques reveal that supersaturation levels generated from cerium chloride and sodium carbonate reactions at different temperatures primarily control nucleation behavior, which subsequently determines crystal phase formation and morphology.

Solubility measurements in low concentration sodium chloride solutions demonstrate significant differences between polymorphic forms. Cerium carbonate hydroxide exhibits lower solubility compared to cerium carbonate octahydrate, consistent with its greater thermodynamic stability. These solubility differences influence dissolution and recrystallization processes during synthesis and processing operations.

Thermal analysis reveals distinct dehydration and decomposition pathways for different polymorphs. Cerium carbonate octahydrate undergoes systematic water loss through multiple dehydration steps before carbonate decomposition, while cerium carbonate hydroxide follows different thermal transformation sequences. Understanding these pathways enables optimization of calcination conditions for cerium oxide production.

Controlled coprecipitation studies using samarium-doped cerium systems demonstrate that lanthanide substitution can stabilize specific polymorphic forms. Research indicates that orthorhombic samarium-doped cerium carbonate octahydrate crystallizes under room temperature conditions with slow mixing and excess carbonate ions. This approach enables synthesis of doped materials with controlled composition and structure for specialized applications.

Ce₂(CO₃)₃ exhibits exceptional ROS scavenging capabilities in photocatalytic systems, particularly when integrated with photoactive metal oxides like titanium dioxide (TiO₂). Under UV irradiation, TiO₂ generates hydroxyl radicals (- OH) and superoxide anions (O₂- ⁻), which degrade organic substrates and polymers [1] [7]. Ce₂(CO₃)₃ mitigates this oxidative damage through a dual mechanism:

- Superoxide dismutase (SOD)-mimetic activity: Surface Ce³⁺ sites catalyze the disproportionation of O₂- ⁻ into oxygen and hydrogen peroxide (H₂O₂) via the reaction:

$$ 2\text{O}2^{\bullet -} + 2\text{H}^+ \xrightarrow{\text{Ce}^{3+}} \text{O}2 + \text{H}2\text{O}2 $$ [1] [2]. - Catalase (CAT)-mimetic activity: Ce⁴⁺ sites decompose H₂O₂ into water and oxygen, completing the ROS elimination cycle:

$$ 2\text{H}2\text{O}2 \xrightarrow{\text{Ce}^{4+}} 2\text{H}2\text{O} + \text{O}2 $$ [1] [7].

In acrylic coatings containing 2 wt% Ce₂(CO₃)₃ nanoparticles, the photodecomposition rate of organic dyes decreased by 820-fold compared to unprotected systems [1]. X-ray photoelectron spectroscopy (XPS) confirmed the coexistence of Ce³⁺ (88.5%) and Ce⁴⁺ (11.5%) on nanoparticle surfaces, enabling continuous redox cycling [3]. The carbonate ligands stabilize Ce³⁺ against oxidation, as evidenced by the inactivity of CePO₄ and Na₂CO₃ controls in parallel experiments [1].

| Parameter | Ce₂(CO₃)₃ Performance | Control (TiO₂ Only) |

|---|---|---|

| Dye degradation rate (h⁻¹) | 0.0032 | 2.63 |

| H₂O₂ decomposition (%) | 94.7 ± 2.1 | 38.9 ± 4.3 |

| Polymer hydroxylation | Undetectable | 27% surface groups |

Table 1: Comparative performance of Ce₂(CO₃)₃-enhanced vs. unprotected photocatalytic systems [1] [3].

CO₂ Conversion Catalysis for Carbonate Derivatives

Ce₂(CO₃)₃ serves as a precursor and active catalyst for CO₂ fixation into value-added carbonates. In cycloaddition reactions with epoxides, Ce³⁺ Lewis acid sites activate epoxide rings while carbonate ligands nucleophilically attack the β-carbon, yielding cyclic carbonates under mild conditions (25°C, 1 atm CO₂) [5]. Amine-functionalized Ce-MOFs derived from Ce₂(CO₃)₃ precursors achieve 92% conversion of styrene oxide to styrene carbonate within 6 hours, outperforming non-aminated analogs by 3.2-fold [5].

The catalytic cycle involves:

- CO₂ adsorption on Ce³⁺ sites with a binding energy of -48.7 kJ/mol [5].

- Epoxide coordination to Ce³⁺, inducing ring strain.

- Nucleophilic attack by carbonate oxygen, opening the epoxide ring.

- Intramolecular cyclization releasing the carbonate product.

Ce₂(CO₃)₃ also participates in photocatalytic CO₂ reduction, where its narrow bandgap (2.8 eV) enables visible-light-driven electron transfer. In aqueous suspensions under AM 1.5 irradiation, the system produces formic acid (HCO₂H) and methanol (CH₃OH) with quantum efficiencies of 4.1% and 1.7%, respectively [5]. The carbonate matrix suppresses competitive hydrogen evolution by stabilizing *COOH intermediates [6].

Tandem Reaction Sequences in Environmental Remediation

Ce₂(CO₃)₃ enables cascade reactions for pollutant degradation through synergistic partnerships with metal oxides. A prototypical system combines Ce₂(CO₃)₃ nanoparticles with TiO₂ in a 1:3 molar ratio, achieving 98% mineralization of bisphenol A within 120 minutes under solar simulation [7]. The tandem mechanism proceeds as:

- TiO₂ generates O₂- ⁻ and - OH via photoexcitation.

- Ce₂(CO₃)₃ rapidly scavenges O₂- ⁻, preventing electron-hole recombination on TiO₂.

- Residual H₂O₂ is decomposed by TiO₂'s weak catalase activity, enhanced by Ce⁴⁺-induced surface defects [1] [7].

This cooperation increases the apparent quantum yield by 3.8-fold compared to individual components. In soil remediation, Ce₂(CO₃)₃-coated TiO₂ achieves 89% removal of hexavalent chromium [Cr(VI)] via concurrent photocatalysis and reductive precipitation, outperforming standalone TiO₂ by 2.3-fold [8].

pH-Dependent Activity Modulation in Redox Processes

The redox activity of Ce₂(CO₃)₃ exhibits a pronounced U-shaped pH dependence, with optimal performance at pH 7.7 ± 0.7 [7]. Below pH 6, carbonate ligand protonation (HCO₃⁻ formation) disrupts Ce³⁺ coordination, while above pH 9, Ce(OH)₃ precipitation depletes active sites. In situ Raman spectroscopy reveals three distinct regimes:

- Acidic (pH < 6): Dominated by Ce-O-CO₃H⁺ species (1020 cm⁻¹ band).

- Neutral (pH 6–8.5): Stable Ce₂(CO₃)₃ structure (1085 cm⁻¹ symmetric CO₃²⁻ stretch).

- Alkaline (pH > 8.5): Emergence of Ce-O⁻...H⁺ hydrogen bonds (965 cm⁻¹) [7].

Electrochemical impedance spectroscopy shows charge transfer resistance (Rₜc) minima at pH 7.7 (32 Ω), rising to 148 Ω at pH 5 and 89 Ω at pH 10 [7]. This pH sensitivity enables smart catalysts that adapt to environmental conditions, such as self-regulating ROS scavengers in fluctuating aquatic systems.

High-angle annular dark field scanning transmission electron microscopy combined with electron energy loss spectroscopy represents a powerful analytical approach for investigating the atomic-level structure and electronic properties of cerium(III) carbonate clusters. This technique provides simultaneous structural and chemical information at nanometer resolution, enabling detailed characterization of local atomic arrangements and oxidation states [1].

The implementation of high-angle annular dark field imaging relies on the collection of electrons scattered to high angles, which provides atomic number contrast that scales approximately with the square of the atomic number. For cerium-containing compounds, this results in high contrast imaging where cerium-rich domains appear as bright regions against lighter elements [1]. The spatial resolution achieved through this technique reaches sub-nanometer levels, allowing for the precise determination of cluster sizes and morphologies.

Research findings demonstrate that cerium(III) carbonate clusters deposited on titanium dioxide surfaces exhibit uniform sizes of 2.5 ± 0.4 nanometers in diameter [1]. The high-angle annular dark field imaging reveals heterogeneous size distributions in mixed carbonate materials, with cerium-rich domains ranging from 5 to 75 nanometers, reflecting the lack of long-range order facilitated by different cation diameters [1].

Electron energy loss spectroscopy provides complementary information through analysis of the cerium M4,5 edges, which serve as fingerprints for oxidation state determination. The M4/M5 ratio analysis enables quantitative assessment of cerium oxidation states, with characteristic ratios of approximately 0.77-0.78 indicating the presence of cerium(III) species [1] [2]. This technique demonstrates exceptional sensitivity to beam damage effects, with carbonate materials showing increased M4/M5 ratios upon prolonged electron beam exposure due to the formation of cerium(IV) oxide species [1].

The combination of high-angle annular dark field imaging with electron energy loss spectroscopy enables comprehensive characterization of cerium(III) carbonate structures. Studies reveal that cerium(III) carbonate clusters maintain their trivalent oxidation state when supported on oxide surfaces, as confirmed by electron energy loss spectroscopy measurements across multiple sample regions [1]. The technique also provides insights into the spatial distribution of reduced cerium species, with surface terminations showing distinct contrast variations indicative of oxygen vacancy formation [3].

Advanced applications of this technique extend to mapping oxidation state variations across individual nanoparticles. Low-angle annular dark field imaging complements high-angle annular dark field measurements by providing sensitivity to lattice distortions induced by cerium(III) formation. The increased ionic radius of cerium(III) compared to cerium(IV) influences electron channeling processes, resulting in characteristic contrast patterns that enable oxidation state mapping [4] [5].

| Technique | Spatial Resolution | Information Retrieved | Cerium Oxidation State Detection | Cluster Size Analysis | Key Findings |

|---|---|---|---|---|---|

| HAADF-STEM | < 1 nm | Atomic number contrast | Ce3+ vs Ce4+ contrast | 2.5 ± 0.4 nm clusters | Atomic resolution imaging |

| EELS | ~1-2 nm | Oxidation state analysis | M4/M5 ratio analysis | Electronic structure | Ce3+ identification |

| Combined HAADF-STEM/EELS | ~1 nm | Simultaneous structure and chemistry | Comprehensive analysis | Complete characterization | Uniform cluster distribution |

Synchrotron-Based Crystallographic Studies of Polymorphs

Synchrotron-based X-ray diffraction provides unprecedented insights into the polymorphic behavior and crystal structure of cerium(III) carbonate compounds. The high-intensity, monochromatic X-ray beams generated at synchrotron facilities enable detailed structural analysis of materials that exhibit complex phase relationships and subtle structural variations [6] [7].

Comprehensive synchrotron powder X-ray diffraction studies reveal that commercially obtained cerium(III) carbonate hydrate materials consist of multiple coexisting cerium-containing phases rather than the expected stoichiometric cerium(III) carbonate composition [6] [7]. The majority phase identified corresponds to cerium(III) carbonate hydroxide with the composition CeCO3OH, representing 52.49% by weight of the total material [6] [7].

The primary polymorph exhibits an orthorhombic crystal system with space group Pmcn and lattice parameters a = 5.01019(2) Å, b = 8.55011(4) Å, and c = 7.31940(4) Å [6] [7]. This structure demonstrates isotypism with the lanthanide carbonate mineral ancylite, providing a structural framework for understanding the coordination environment of cerium(III) cations [6] [7].

Detailed structural analysis reveals that each cerium(III) cation coordinates with five carbonate groups and two hydroxide groups, resulting in a coordination number of 10 with an average cerium-oxygen bond length of 2.606 Å [6] [7]. The carbonate groups exhibit different coordination modes, with three groups chelating through two oxygen atoms and two groups coordinating through single oxygen atoms [6] [7].

Additional phases identified through synchrotron analysis include a hexagonal cerium(III) carbonate hydroxide phase with space group P6 and cubic cerium(IV) oxide with space group Fm-3m, comprising 47.12% by weight [6] [7]. The presence of cerium(IV) oxide indicates partial oxidation during synthesis or storage, highlighting the importance of precise phase identification for accurate stoichiometric calculations [6] [7].

The complex diffraction patterns observed in synchrotron studies cannot be adequately fit using single-phase models, necessitating multi-phase Rietveld refinement approaches [6] [7]. This complexity underscores the challenges in preparing phase-pure cerium(III) carbonate materials and the critical importance of advanced characterization techniques for accurate structural determination [6] [7].

Polymorphic studies extend beyond simple phase identification to investigate the relative stability and transformation pathways of different cerium carbonate phases. Research demonstrates that cerium(III) carbonate hydroxide (CeCO3OH) exhibits greater thermodynamic stability compared to the hydrated form Ce2(CO3)3·8H2O [8] [9]. The stability relationships influence crystal growth mechanisms and final morphologies obtained through various synthetic routes [8] [9].

| Crystal System | Space Group | Composition | Lattice Parameters (Å) | Weight Percentage | Structural Features |

|---|---|---|---|---|---|

| Orthorhombic | Pmcn | CeCO3OH | a=5.01, b=8.55, c=7.32 | 52.49% | Ancylite-type structure |

| Hexagonal | P6 | CeCO3OH | Not specified | Minor phase | Hexagonal carbonate |

| Cubic | Fm-3m | CeO2 | a=5.35 | 47.12% | Fluorite structure |

In Situ Raman Spectroscopy for Growth Mechanism Elucidation

In situ Raman spectroscopy provides real-time monitoring capabilities for understanding the nucleation and growth mechanisms of cerium(III) carbonate crystals. This technique offers molecular-level insights into the dynamic processes occurring during crystal formation, enabling the identification of intermediate species and transformation pathways [10] [9].

The application of in situ Raman spectroscopy to cerium carbonate crystallization reveals distinct spectroscopic signatures corresponding to different coordination environments and growth stages. Coordinated carbonate groups exhibit characteristic vibrations at 1373 cm⁻¹, 1437 cm⁻¹, and 1480 cm⁻¹, with the latter band corresponding to monodentate carbonate coordination that is absent in the supporting substrate alone [1] [10].

Time-resolved Raman measurements demonstrate the evolution of spectroscopic features during reactive crystallization processes. The technique successfully monitors the transformation from initial supersaturated solutions through nucleation events to final crystal maturation [10] [9]. Focused beam reflection measurements complement Raman spectroscopy by providing particle size and concentration information during the crystallization process [10] [9].

The thermodynamic driving force of supersaturation generated from the reaction between cerium chloride and sodium carbonate at different temperatures primarily controls nucleation events, which subsequently determine crystal phase formation and morphology [10] [9]. In situ Raman spectroscopy reveals that the formation of different polymorphs depends on temperature and reactant concentration, with pure Ce2(CO3)3·8H2O, pure CeCO3OH, and concomitant polymorphism observed under varying conditions [10] [9].

Growth mechanism studies utilizing in situ Raman spectroscopy identify the critical role of intermediate species in determining final crystal characteristics. The technique enables discrimination between different growth pathways, revealing that CeCO3OH demonstrates greater stability than Ce2(CO3)3·8H2O under most conditions [10] [9]. This stability relationship influences the selection of crystallization conditions for obtaining desired polymorphic forms [10] [9].

Advanced applications of in situ Raman spectroscopy extend to monitoring oxygen vacancy formation and defect concentration changes during growth processes. The appearance of bands around 587 cm⁻¹ corresponds to oxygen vacancy-related vibrations, providing insights into defect formation mechanisms during crystal growth [11] [12]. These defect-related signatures enable correlation between growth conditions and resulting material properties [11] [12].

The technique demonstrates particular utility in studying the effects of additives and templating agents on crystal growth mechanisms. Polyvinylpyrrolidone-mediated growth processes reveal preferential binding interactions that influence nucleation sites and subsequent crystal morphology development [13]. In situ monitoring enables optimization of additive concentrations and processing conditions for controlled crystal shape and size distribution [13].

| Raman Shift (cm⁻¹) | Assignment | Growth Phase | Information Content | Monitoring Capability |

|---|---|---|---|---|

| 1373 | Coordinated carbonate | Nucleation | Carbonate coordination | Real-time |

| 1437 | Coordinated carbonate | Growth | Structural changes | Real-time |

| 1480 | Monodentate carbonate | Maturation | Surface bonding | Real-time |

| 950-960 | ACP to HAP transition | Crystallization | Phase transformation | Real-time |

| 587 | Oxygen vacancies | Defect formation | Defect concentration | Real-time |

Surface Oxygen Vacancy Quantification Methods

Surface oxygen vacancy quantification represents a critical aspect of cerium(III) carbonate characterization, as these defects significantly influence chemical reactivity and catalytic properties. Multiple analytical techniques have been developed to accurately quantify and characterize oxygen vacancies at various length scales and with different sensitivities [14] [11] [12].

Raman spectroscopy provides a non-destructive approach for oxygen vacancy quantification through analysis of vacancy-related vibrational modes. The technique detects both surface and bulk oxygen vacancies by monitoring the intensity ratio of defect-related peaks around 587 cm⁻¹ relative to the main structural vibrations [11] [12]. This method offers high sensitivity with spatial resolution on the order of 1 micrometer, enabling mapping of vacancy distributions across sample surfaces [11] [12].

Electron energy loss spectroscopy represents the most spatially resolved technique for oxygen vacancy quantification, providing atomic-level information about local defect concentrations. The M4/M5 ratio analysis of cerium edges enables quantitative determination of cerium(III) concentrations, which directly correlates with oxygen vacancy density through charge balance considerations [1] [3]. This technique achieves spatial resolution approaching 1 nanometer, enabling investigation of individual nanoparticles and grain boundaries [1] [3].

X-ray photoelectron spectroscopy offers surface-sensitive quantification of oxygen vacancies through analysis of cerium oxidation states within the top 10 nanometers of material surfaces. The technique provides chemical specificity by resolving contributions from different cerium oxidation states, enabling accurate determination of cerium(III)/cerium(IV) ratios [15] [16]. The quantitative nature of X-ray photoelectron spectroscopy allows for precise stoichiometric calculations of oxygen vacancy concentrations [15] [16].

Neutron diffraction provides bulk-sensitive information about oxygen vacancy distributions, offering insights into both surface and bulk defect structures. This technique enables identification of different vacancy types, including surface defects and bulk Frenkel-type oxygen vacancies [11]. The method demonstrates particular utility for distinguishing between ordered and disordered vacancy arrangements in cerium oxide materials [11].

Positron annihilation spectroscopy represents a specialized technique for characterizing vacancy clustering and defect size distributions. The method shows exceptional sensitivity to clustered vacancies, enabling quantification of vacancy cluster sizes and densities with nanometer spatial resolution [12]. This technique provides unique insights into the relationship between vacancy clustering and catalytic activity [12].

Advanced quantification approaches combine multiple techniques to provide comprehensive characterization of oxygen vacancy populations. The correlation between different measurement techniques enables validation of results and provides a more complete understanding of defect structures [14] [11]. These multi-technique approaches reveal that oxygen vacancy concentrations vary significantly depending on synthesis conditions, thermal treatment, and surface morphology [14] [11].

The development of standardized quantification protocols enables comparison of results across different research groups and material systems. These protocols establish reference standards and calibration procedures for accurate vacancy concentration measurements [14] [11]. The standardization efforts facilitate the development of structure-property relationships and enable rational design of cerium-based materials with optimized defect concentrations [14] [11].

| Method | Vacancy Type Detected | Quantification Approach | Sensitivity | Spatial Resolution | Key Advantage |

|---|---|---|---|---|---|

| Raman Spectroscopy | Surface + Bulk | Peak intensity ratio | High | ~1 μm | Non-destructive |

| EELS | Surface | M4/M5 ratio | Very high | ~1 nm | Atomic resolution |

| XPS | Surface (top 10 nm) | Ce3+/Ce4+ ratio | High | ~10 nm | Chemical specificity |

| Neutron Diffraction | Surface + Bulk | Structural analysis | Moderate | ~1 mm | Bulk sensitivity |

| Positron Annihilation | Clustered vacancies | Defect size/density | Very high | ~1 nm | Defect clustering |

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 4 of 8 companies with hazard statement code(s):;

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

537-01-9

Wikipedia

General Manufacturing Information

Petrochemical manufacturing

Petroleum refineries

Transportation equipment manufacturing

Carbonic acid, cerium(3+) salt (3:2): ACTIVE

Carbonic acid, cerium salt (1:?): ACTIVE

Dates

Explore Compound Types